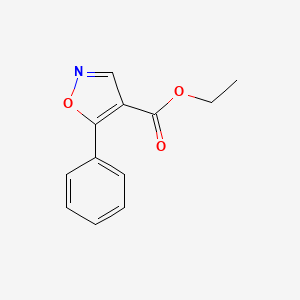

ETHYL-5-PHENYL-ISOXAZOLE-4-CARBOXYLATE

描述

Overview of Isoxazole (B147169) Heterocycles in Organic Chemistry

Isoxazoles are five-membered aromatic heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions (a 1,2-relationship). researchgate.net This arrangement of heteroatoms imparts unique chemical properties to the ring system, making it an important structural motif in both medicinal chemistry and materials science. nih.govuni.lu The isoxazole ring is considered a π-excessive system, yet the presence of the electronegative nitrogen and oxygen atoms influences its reactivity, allowing for a range of chemical transformations. researchgate.net These heterocycles are key components in numerous biologically active compounds and serve as versatile synthetic intermediates for constructing more complex molecular architectures. researchgate.netuni.lu Their ability to act as hydrogen bond donors and acceptors further enhances their significance in the design of pharmacologically active molecules. researchgate.net

Isoxazoles and their partially saturated analogs, isoxazolines, are found in a number of natural products and form the core of many synthetic drugs. researchgate.netnuph.edu.ua The weak N-O bond within the isoxazole ring is a key feature, making it susceptible to cleavage under certain conditions, which is a property that can be strategically exploited in organic synthesis. researchgate.net

Historical Development and Significance of Substituted Isoxazole Systems

The exploration of isoxazole chemistry dates back over a century, with one of the earliest significant contributions being the synthesis of the parent isoxazole by Claisen in 1903. sigmaaldrich.com Since then, the field has expanded dramatically, with the development of numerous synthetic methodologies to create a diverse array of substituted isoxazole derivatives. These substituted systems have garnered considerable attention due to their wide spectrum of biological activities. sigmaaldrich.comdoaj.org

The significance of substituted isoxazoles is underscored by their presence in a variety of commercial drugs, including antibiotics like cloxacillin (B1194729) and dicloxacillin, the anti-inflammatory drug valdecoxib, and the immunosuppressant leflunomide. nuph.edu.uasigmaaldrich.com Research has demonstrated that the nature and position of substituents on the isoxazole ring can profoundly influence the biological and pharmacological properties of the molecule. researchgate.netsigmaaldrich.com This has driven extensive research into developing new synthetic routes and structural modifications to explore their therapeutic potential against a range of diseases, including cancer, inflammation, and microbial infections. doaj.orgsigmaaldrich.com

Positioning of ETHYL-5-PHENYL-ISOXAZOLE-4-CARBOXYLATE within Isoxazole Research

Ethyl 5-phenylisoxazole-4-carboxylate is a specific, polysubstituted isoxazole derivative. Its structure features a phenyl group at the 5-position and an ethyl carboxylate group at the 4-position of the isoxazole ring. This particular arrangement of substituents places it within a class of isoxazoles that are often investigated as key synthetic intermediates or as scaffolds for the development of new biologically active agents.

The primary method for synthesizing such isoxazole structures is the Huisgen 1,3-dipolar cycloaddition reaction. This typically involves the reaction of a nitrile oxide (often generated in situ) with an alkyne. For Ethyl 5-phenylisoxazole-4-carboxylate, a plausible synthetic route involves the cycloaddition of benzonitrile (B105546) oxide with ethyl propiolate.

While extensive research has been published on the isoxazole class as a whole, detailed academic studies focusing solely on Ethyl 5-phenylisoxazole-4-carboxylate are less common. Much of the available information positions it as a valuable chemical building block. Its presence in the catalogs of numerous chemical suppliers indicates its utility as a readily available starting material for further chemical synthesis.

A study on a closely related isomer, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, provides insight into the structural characteristics of this class of compounds. X-ray diffraction studies of this isomer revealed a dihedral angle of 43.40 (13)° between the phenyl and isoxazole rings, with the ethoxycarbonyl group being slightly rotated out of the plane of the isoxazole ring. nih.gov This non-planar conformation can influence how the molecule interacts with biological targets.

Table 1: Physicochemical Properties of Ethyl 5-phenylisoxazole-4-carboxylate and a Related Isomer

| Compound | Molecular Formula | CAS Number | Key Structural Features |

|---|---|---|---|

| Ethyl 5-phenylisoxazole-4-carboxylate | C12H11NO3 | 50784-69-5 | Phenyl at C5, Ethyl ester at C4 |

| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | C13H13NO3 | 1143-82-4 | Phenyl at C3, Methyl at C5, Ethyl ester at C4 |

Rationale for Dedicated Academic Investigation of this Compound

The academic investigation of Ethyl 5-phenylisoxazole-4-carboxylate is primarily driven by its potential as a versatile synthetic intermediate in medicinal chemistry and drug discovery. The rationale for its study can be broken down into several key points:

Scaffold for Drug Development: The phenyl-isoxazole core is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of phenyl-isoxazole have shown promise as anticancer agents. The presence of the ethyl carboxylate group in Ethyl 5-phenylisoxazole-4-carboxylate provides a reactive handle for further molecular elaboration.

Functional Group Interconversion: The ester functionality at the 4-position is readily converted into other functional groups, such as amides, carboxylic acids, or alcohols. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and to optimize its pharmacological properties. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.

Exploration of Biological Activity: Given the wide range of biological activities associated with substituted isoxazoles, there is a strong rationale for synthesizing and screening new derivatives. Ethyl 5-phenylisoxazole-4-carboxylate serves as an excellent starting point for creating novel compounds to be tested for various therapeutic effects, such as antimicrobial, anti-inflammatory, or anticancer properties.

In essence, while Ethyl 5-phenylisoxazole-4-carboxylate may not be an end-product itself, its importance lies in its role as a key building block. Its dedicated study allows researchers to efficiently access a wide range of more complex molecules with potential therapeutic applications, thereby fueling the engine of drug discovery and development in the realm of heterocyclic chemistry.

Structure

3D Structure

属性

IUPAC Name |

ethyl 5-phenyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-13-16-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUVKCRBONBOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467257 | |

| Record name | Ethyl 5-phenyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50784-69-5 | |

| Record name | Ethyl 5-phenyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 Phenyl Isoxazole 4 Carboxylate

Classical and Established Synthetic Routes

Traditional methods for constructing the isoxazole (B147169) ring of ethyl 5-phenyl-isoxazole-4-carboxylate primarily rely on cyclization and cycloaddition reactions. These routes are valued for their reliability and are built upon fundamental principles of heterocyclic chemistry.

A cornerstone in isoxazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632). For the preparation of ethyl 5-phenyl-isoxazole-4-carboxylate, the key precursor is a β-keto ester, specifically ethyl 2-benzoyl-3-oxobutanoate or a related derivative. The reaction proceeds via the cyclocondensation of the β-keto ester with hydroxylamine hydrochloride. This method provides a direct and efficient pathway to the desired isoxazole core. The regioselectivity of the cyclization is a critical aspect, and reaction conditions can be tuned to favor the formation of the desired 5-phenyl isomer.

In a related approach, β-enamino ketoesters can be reacted with hydroxylamine hydrochloride to yield regioisomeric isoxazole carboxylates. acs.org The use of different bases and solvents can influence the reaction outcome and yield. For instance, the synthesis of related isoxazole-5(4H)-ones has been achieved through a three-component reaction of a β-keto ester (like ethyl acetoacetate), an aldehyde, and hydroxylamine hydrochloride, often in the presence of a basic catalyst. acs.org

Table 1: Examples of Cyclization Reactions for Isoxazole Synthesis This table presents data on related isoxazole syntheses to illustrate the general conditions.

| Reactants | Catalyst/Reagent | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| β-Enamino ketoester, Hydroxylamine hydrochloride | - | Not specified | Not specified | Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates | acs.org |

| Benzaldehyde (B42025), Ethyl acetoacetate (B1235776), Hydroxylamine hydrochloride | Agro-waste catalyst (WEOFPA) | Glycerol (B35011) | 60 °C | 3-methyl-4-arylmethylene isoxazole-5(4H)-one | acs.org |

| Ethylacetoacetate, Triethylorthoformate, Acetic anhydride (B1165640); then Hydroxylamine sulfate (B86663) | Sodium acetate (B1210297) | Not specified | Step 1: 75-150°C; Step 2: -20 to 10°C | Ethyl-5-methylisoxazole-4-carboxylate | nih.gov |

The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing five-membered heterocyclic rings. nih.gov In the context of ethyl 5-phenyl-isoxazole-4-carboxylate synthesis, this strategy involves the reaction of a 1,3-dipole, specifically benzonitrile (B105546) oxide, with a dipolarophile, which is an alkyne such as ethyl propiolate. acs.org This reaction is a concerted pericyclic process, often referred to as a Huisgen cycloaddition, that leads directly to the aromatic isoxazole ring. nih.gov

Benzonitrile oxide is a reactive intermediate and is typically generated in situ. A common method for its generation is the dehydrohalogenation of the corresponding benzohydroximoyl halide (e.g., benzohydroximoyl chloride) using a base. Another approach involves the oxidation of benzaldoxime. nih.gov The cycloaddition of the resulting nitrile oxide with ethyl propiolate furnishes the target ethyl 5-phenyl-isoxazole-4-carboxylate. While this method is highly effective, controlling regioselectivity can be a challenge, and mixtures of regioisomers may be formed. acs.org A specific synthesis for ethyl 5-phenyl-isoxazole-4-carboxylate has been reported in the Journal of Heterocyclic Chemistry, likely utilizing such a cycloaddition pathway. thieme-connect.com

Table 2: Overview of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis This table provides a general overview of the components involved in the cycloaddition strategy.

| 1,3-Dipole | Dipolarophile | Key Reaction Type | Product | Reference |

|---|---|---|---|---|

| Nitrile Oxide (R-C≡N⁺-O⁻) | Alkyne (e.g., Ethyl propiolate) | [3+2] Cycloaddition | Isoxazole (e.g., Ethyl 5-phenyl-isoxazole-4-carboxylate) | nih.govacs.org |

| Nitrile Oxide (from Aldoxime) | Alkene | [3+2] Cycloaddition | 2-Isoxazoline | nih.gov |

The synthesis of ethyl 5-phenyl-isoxazole-4-carboxylate can also be accomplished through multi-step sequences that begin with simple, commercially available starting materials. These routes offer flexibility and control over the assembly of the target molecule. A typical sequence involves the initial preparation of the key β-dicarbonyl intermediate, followed by the cyclization step to form the isoxazole ring.

For instance, a general method for preparing 4-isoxazolecarboxylic esters involves the reaction of enamino esters with primary nitro compounds. nih.gov An alternative multi-step process for a related isomer begins with reacting ethylacetoacetate with triethylorthoformate and acetic anhydride to form an intermediate, ethyl ethoxymethyleneacetoacetic ester. nih.gov This intermediate is then cyclized with hydroxylamine sulfate in the presence of a base like sodium acetate to yield the ethyl-5-methylisoxazole-4-carboxylate. nih.gov A similar strategy could be adapted for the 5-phenyl derivative by starting with an appropriate phenyl-containing precursor instead of ethylacetoacetate.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. Research into the synthesis of isoxazoles, including ethyl 5-phenyl-isoxazole-4-carboxylate, has incorporated advanced catalytic systems and green chemistry principles.

Transition metal catalysis offers powerful tools for the synthesis of heterocyclic compounds, providing novel reaction pathways with high efficiency and selectivity. Several metal-catalyzed methods have been developed for the synthesis and functionalization of the isoxazole ring.

Iron(II)-Catalyzed Isomerization: A notable method involves the Fe(II)-catalyzed isomerization of 4-acyl-5-alkoxyisoxazoles, which rearranges to form isoxazole-4-carboxylic esters in good yields. nih.gov This domino isoxazole-isoxazole isomerization provides a unique route to the desired carboxylate functionality at the C4 position. nih.gov

Copper-Catalyzed Cyclization: Copper catalysts have been effectively used to mediate the synthesis of isoxazoles. One reported method describes a one-pot oxidation and cyclization of propargylamines to produce isoxazoles. rsc.org The reaction is mediated by a copper(I) chloride (CuCl) catalyst at elevated temperatures and is hypothesized to proceed through a copper-catalyzed isomerization of an oxime intermediate. rsc.org

Palladium-Catalyzed Reactions: While often used for cross-coupling reactions on a pre-formed ring, palladium catalysis represents an important advanced method in isoxazole chemistry. For example, palladium-catalyzed direct C-H arylation at the 5-position of isoxazoles has been achieved, demonstrating a modern approach to functionalize the isoxazole core. rsc.org Other palladium-catalyzed reactions have been developed for the synthesis of related benzisoxazoles via C-H activation and annulation.

Table 3: Examples of Transition Metal-Catalyzed Reactions in Isoxazole Synthesis

| Catalyst | Reaction Type | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Fe(II) | Domino Isomerization | 4-Acyl-5-methoxyisoxazoles | Isoxazole-4-carboxylic esters | nih.gov |

| CuCl | Oxidation/Cyclization | Propargylamines | Substituted Isoxazoles | rsc.org |

| Pd(OAc)₂ | Direct C-H Arylation | Isoxazoles, Aryl iodides | 5-Aryl-isoxazoles | rsc.org |

| Pd(TFA)₂ | C-H Activation/Annulation | N-phenoxyacetamides, Aldehydes | 1,2-Benzisoxazoles |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of isoxazoles, these principles are applied through the use of alternative energy sources, greener solvents, and efficient catalytic systems.

Microwave irradiation has emerged as a significant tool in green synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. acs.orgrsc.org The synthesis of various oxazole (B20620) and isoxazole derivatives has been successfully carried out using microwave-assisted protocols. acs.orgrsc.org For example, the condensation of various substrates to form heterocyclic rings has been efficiently performed under microwave irradiation. rsc.org

The use of environmentally benign solvents and catalysts is another key aspect of green synthetic design. nih.gov Research has explored the use of solvents like glycerol in conjunction with agro-waste-derived catalysts for the synthesis of isoxazol-5(4H)-ones. acs.org Furthermore, the development of metal-free catalytic systems, or the use of abundant and non-toxic metals like iron, aligns with green chemistry goals. nih.gov The 1,3-dipolar cycloaddition of nitrile oxides has also been investigated under "non-conventional" conditions, such as using supercritical carbon dioxide (scCO₂) or ionic liquids as alternative solvents, to enhance the green credentials of the synthesis. nih.gov

Microwave-Assisted and Ultrasound-Mediated Synthesis

Modern synthetic chemistry has increasingly adopted energy-efficient techniques like microwave irradiation and ultrasonication to accelerate reactions and improve yields. These methods are particularly effective for heterocyclic synthesis.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for rapidly generating complex molecules. For the synthesis of phenylisoxazole derivatives, a metal-free, microwave-assisted 1,3-dipolar cycloaddition has been developed. semanticscholar.org This protocol typically involves heating the reactants in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 120 °C) for very short durations, often as little as 10 minutes. semanticscholar.org This approach provides a fast and economical route to a variety of substituted phenylisoxazoles, achieving yields ranging from 30% to 93%. semanticscholar.org The significant reduction in reaction time compared to conventional heating methods, which can take several hours, is a primary advantage. sciforum.netnih.gov

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another green and efficient alternative. Ultrasound-assisted synthesis of isoxazole derivatives can be performed in aqueous media, avoiding the use of volatile organic solvents. This technique accelerates the reaction through acoustic cavitation, leading to shorter reaction times and high isolated yields. nih.gov The use of ultrasound provides advantages such as enhanced reaction rates, milder conditions, and a simplified experimental workup, contributing to a more energy-conservative and environmentally benign process.

Table 1: Comparison of Synthetic Methodologies

| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Mediated |

|---|---|---|---|

| Reaction Time | Several hours (10–36 h) nih.gov | Minutes (e.g., 2–10 min) semanticscholar.orgsciforum.net | Minutes (e.g., 39–80 min) nih.gov |

| Energy Input | High and sustained | Low and targeted | Low and efficient |

| Typical Yields | Moderate sciforum.net | Good to excellent (30-93%) semanticscholar.org | High nih.gov |

| Solvent Use | Often organic solvents | Can reduce solvent volume | Promotes use of aqueous media |

Flow Chemistry Methodologies for Continuous Production

Flow chemistry has revolutionized chemical manufacturing by enabling the continuous production of compounds in a controlled and automated fashion. Multipurpose mesofluidic flow reactors have been developed for the on-demand synthesis of heterocyclic building blocks, including related oxazole structures. durham.ac.uk

In a typical setup, streams of reactants are pumped and combined in a mixing chip before flowing through heated reactor coils or packed columns containing solid-supported reagents or catalysts. durham.ac.uk This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time. The integration of solid-supported reagents facilitates in-line purification, streamlining the entire synthesis process. durham.ac.uk This methodology is highly advantageous for producing gram quantities of material with high purity and reliability, significantly reducing manual handling and improving process safety and efficiency. durham.ac.uk The modular nature of flow reactors provides an excellent platform for rapid reaction optimization and the assembly of compound libraries. durham.ac.uk

Metal-Free Synthetic Routes

Concerns over the cost, toxicity, and environmental impact of residual metals in final products have driven the development of metal-free synthetic strategies. A prominent metal-free route to isoxazoles is the 1,3-dipolar cycloaddition reaction. semanticscholar.orgorgsyn.org

One highly selective method involves the in situ generation of a nitrile oxide from a primary nitro compound using a dehydrating agent such as phosphorus oxychloride. orgsyn.org This reactive nitrile oxide intermediate then undergoes a 1,3-dipolar cycloaddition with a dipolarophile, such as an enamine ester. This reaction is noted for being remarkably selective with respect to its orientation, yielding the desired 3,5-disubstituted-4-isoxazolecarboxylic ester without the formation of positional isomers that can plague other synthetic methods. orgsyn.org The subsequent elimination of the amine from the isoxazoline (B3343090) intermediate leads directly to the final aromatic isoxazole product. orgsyn.org

Chemo- and Regioselectivity in Synthesis

The synthesis of polysubstituted heterocyclic compounds like ethyl 5-phenyl-isoxazole-4-carboxylate requires precise control over the placement of functional groups on the aromatic ring. Chemo- and regioselectivity are therefore critical considerations in designing a synthetic pathway.

Control of Substitution Patterns

The final substitution pattern of the isoxazole ring is determined by the specific reaction mechanism and the nature of the precursors. The 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkyne or alkene is a powerful method for achieving high regioselectivity. orgsyn.org For instance, the reaction between a nitrile oxide and an enamine is highly selective, preventing the formation of isomeric byproducts. orgsyn.org

Processes have been developed that specifically minimize the formation of undesired regioisomers, such as ethyl 3-methylisoxazole-4-carboxylate, with impurity levels reduced to as low as 0.1%. google.com This level of control is often achieved by carefully selecting the precursors and optimizing reaction conditions (e.g., choice of base, solvent, and temperature) to favor one reaction pathway over another. nih.gov

Stereochemical Considerations in Isoxazole Precursor Synthesis

While the final isoxazole ring is aromatic and planar, the stereochemistry of its acyclic precursors can be crucial for a successful and selective synthesis. The synthesis of key intermediates, such as enamines, often involves the formation of stereoisomers (E/Z isomers). orgsyn.org

Purification and Isolation Techniques for Synthetic Products

Following synthesis, the crude product must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and byproducts. A combination of standard laboratory techniques is typically employed.

Liquid-Liquid Extraction: This is often the first step in the workup process. The reaction mixture is diluted with an organic solvent, such as dichloromethane (B109758) (DCM) or diethyl ether, and washed with aqueous solutions. chemicalbook.com Washing with a mild acid (e.g., dilute HCl) can remove basic impurities like triethylamine, while washing with a basic solution (e.g., sodium bicarbonate) removes acidic byproducts. chemicalbook.com

Chromatography: Flash column chromatography is a standard and highly effective method for purifying isoxazole esters. chemicalbook.com The crude material is loaded onto a silica (B1680970) gel column and eluted with a solvent system of increasing polarity, commonly a gradient of ethyl acetate in a nonpolar solvent like heptane. chemicalbook.com Fractions are collected and analyzed (e.g., by LCMS) to isolate the pure product. chemicalbook.com

Recrystallization: For solid products, recrystallization is an excellent final purification step. The crude solid is dissolved in a minimum amount of a hot solvent, such as ethanol (B145695). nih.gov As the solution cools slowly, the desired compound forms pure crystals, leaving impurities behind in the solvent. The purified crystals are then collected by filtration.

Table 2: Summary of Purification Techniques

| Technique | Purpose | Typical Reagents/Materials | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction | Initial cleanup to remove acidic/basic impurities and water-soluble components. | Dichloromethane, Diethyl Ether, HCl, Sodium Bicarbonate. | chemicalbook.com |

| Flash Column Chromatography | Separation of the target compound from byproducts and unreacted starting materials based on polarity. | Silica Gel, Ethyl Acetate, Heptane. | chemicalbook.com |

| Recrystallization | Final purification of solid products to achieve high purity. | Ethanol. | nih.gov |

Mechanistic Investigations of Ethyl 5 Phenyl Isoxazole 4 Carboxylate Synthesis and Reactivity

Reaction Mechanism Elucidation for Isoxazole (B147169) Ring Formation

The synthesis of the isoxazole core of ethyl 5-phenyl-isoxazole-4-carboxylate is primarily achieved through well-established cyclization strategies. The two most prevalent mechanistic pathways involve the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) and the 1,3-dipolar cycloaddition of a nitrile oxide with a suitable dipolarophile.

Detailed Steps of Cyclization Pathways

The formation of the substituted isoxazole ring is a cornerstone of heterocyclic chemistry, with distinct pathways dictating the final substitution pattern.

Pathway 1: Condensation of β-Keto Esters with Hydroxylamine A classical and direct route involves the reaction of a β-keto ester, such as ethyl benzoylacetate, with hydroxylamine. acs.orgnih.gov The mechanism proceeds through several key steps:

Initial Condensation: The nucleophilic amino group (-NH2) of hydroxylamine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. Typically, the more reactive ketone carbonyl is attacked in preference to the ester carbonyl.

Oxime Formation: This initial attack is followed by the elimination of a water molecule to form a stable oxime intermediate.

Intramolecular Cyclization: The hydroxyl group (-OH) of the oxime then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon (the ester carbonyl).

Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic isoxazole ring. youtube.com The aromaticity of the resulting heterocycle provides a significant thermodynamic driving force for the reaction. youtube.combeilstein-journals.org

It is important to note that this method can sometimes lead to the formation of regioisomers, depending on which carbonyl group is initially attacked and which participates in the cyclization. acs.orgorgsyn.org

Pathway 2: 1,3-Dipolar Cycloaddition A highly versatile and regioselective method for isoxazole synthesis is the [3+2] cycloaddition reaction. beilstein-journals.org This pathway involves the reaction of a nitrile oxide (the three-atom component) with a dipolarophile (the two-atom component), such as an alkyne or an enamine. orgsyn.orgresearchgate.net For the synthesis of ethyl 5-phenyl-isoxazole-4-carboxylate, the key steps are:

Nitrile Oxide Generation: Benzonitrile (B105546) oxide is generated in situ. A common method involves the dehydration of an aldoxime (e.g., benzaldoxime) using an oxidizing agent like chloramine-T or the reaction of a primary nitro compound with a dehydrating agent like phosphorus oxychloride. orgsyn.orgresearchgate.net

Dipolarophile Reaction: The nitrile oxide undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile, such as ethyl acetoacetate (B1235776) (in its enol or enolate form) or an enamine derived from it. beilstein-journals.orgorgsyn.org

Intermediate Formation and Elimination: The cycloaddition leads to a non-aromatic isoxazoline (B3343090) intermediate. This intermediate then eliminates a leaving group (e.g., water or an amine) to yield the final aromatic isoxazole product. orgsyn.org

Table 1: Comparison of Isoxazole Ring Formation Pathways

| Feature | Condensation Pathway | 1,3-Dipolar Cycloaddition Pathway |

|---|---|---|

| Key Reactants | β-Keto Ester + Hydroxylamine | Nitrile Oxide + Dipolarophile (e.g., Enamine) |

| Initial Step | Nucleophilic attack of amine on carbonyl | Generation of nitrile oxide |

| Key Reaction Type | Condensation-Cyclization | [3+2] Cycloaddition |

| Driving Force | Formation of stable aromatic ring | Formation of stable aromatic ring |

| Regioselectivity | Can produce isomeric mixtures acs.orgorgsyn.org | Often highly regioselective orgsyn.org |

Identification of Key Intermediates and Transition States

The elucidation of reaction mechanisms relies on the identification of transient species that connect reactants to products.

In the condensation pathway , the primary isolable or spectroscopically observable intermediate is the oxime formed from the reaction between hydroxylamine and the ketone functionality of the β-keto ester. youtube.com The subsequent cyclization proceeds through a tetrahedral intermediate at the ester carbonyl, which quickly collapses to form the heterocyclic ring.

For the 1,3-dipolar cycloaddition pathway , the mechanism involves several key intermediates:

Nitrile Oxide: This 1,3-dipole is a critical, often transient, intermediate generated in the reaction mixture. orgsyn.orgmdpi.com

Enolate/Enamine: The β-keto ester is typically converted to its more nucleophilic enolate (using a base) or enamine form to facilitate the reaction with the nitrile oxide. beilstein-journals.orgorgsyn.org

Cycloadduct Intermediate: The reaction between the nitrile oxide and the dipolarophile proceeds through a concerted or stepwise mechanism, leading to a five-membered isoxazoline ring intermediate. This non-aromatic species is rarely isolated as it rapidly aromatizes through elimination. orgsyn.org

DFT calculations on related isoxazole syntheses suggest that the transition state of the cycloaddition step involves significant orbital overlap between the dipole and the dipolarophile, which controls the regioselectivity of the addition. wikipedia.org Furthermore, studies on the isomerization of related isoxazole systems have identified highly strained 2H-azirine species as transient intermediates, highlighting the complex potential energy surfaces these reactions can navigate. researchgate.net

Kinetic and Thermodynamic Aspects of Formation Reactions

The final product distribution in chemical reactions can be dictated by whether the system is under kinetic or thermodynamic control. wikipedia.org This principle is particularly relevant in isoxazole synthesis, where the potential for isomer formation exists.

Kinetic Control: At lower reaction temperatures or with shorter reaction times, the major product will be the one that is formed fastest—the one with the lowest activation energy (Ea). This is known as the kinetic product. libretexts.orguc.edu

Thermodynamic Control: At higher temperatures, where the reaction pathways become reversible, the system can reach equilibrium. Under these conditions, the most stable product—the one with the lowest Gibbs free energy (G)—will predominate. This is the thermodynamic product. wikipedia.orglibretexts.org

Table 2: Influence of Reaction Conditions on Product Formation

| Condition | Favored Product Type | Rationale |

|---|---|---|

| Low Temperature | Kinetic | The reaction pathway with the lowest activation energy is favored; reverse reactions are too slow. libretexts.org |

| High Temperature | Thermodynamic | Sufficient energy is available to overcome activation barriers for both forward and reverse reactions, allowing the system to settle into the most stable energy state (equilibrium). wikipedia.org |

| Sterically Hindered Base | Kinetic | Can favor deprotonation at the most accessible site, leading to the kinetic enolate. wikipedia.org |

| Prolonged Reaction Time | Thermodynamic | Allows time for the reaction mixture to equilibrate and form the most stable product. uc.edu |

Reaction Mechanisms of Transformations of ETHYL-5-PHENYL-ISOXAZOLE-4-CARBOXYLATE

The reactivity of ethyl 5-phenyl-isoxazole-4-carboxylate is characterized by the distinct chemical properties of its constituent parts: the phenyl ring, the isoxazole ring, and the ethyl ester moiety.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group attached to the isoxazole ring can undergo electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. rsc.orgwikipedia.org The isoxazole ring itself acts as a substituent, influencing the rate and regioselectivity of the substitution.

The mechanism follows the canonical two-step process for SEAr:

Attack by the Aromatic Ring: The π-electron system of the benzene (B151609) ring acts as a nucleophile, attacking a potent electrophile (E+). This is the rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com

Formation of the Arenium Ion: This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org

Re-aromatization: A weak base removes a proton from the sp3-hybridized carbon of the arenium ion, restoring the aromaticity of the phenyl ring and yielding the substituted product. masterorganicchemistry.com

Kinetic studies on the nitration of phenylisoxazoles reveal that the directing effect of the isoxazolyl group is complex. rsc.org The reaction can occur on either the neutral isoxazole molecule or its protonated form (conjugate acid), which is present in the strongly acidic media used for nitration.

Reaction on the Free Base: The neutral isoxazolyl group acts as a deactivating group but directs incoming electrophiles to the para position of the phenyl ring.

Reaction on the Conjugate Acid: When the isoxazole nitrogen is protonated, the resulting positively charged isoxazolium ring becomes a much stronger deactivating group and directs incoming electrophiles to the meta position. rsc.org

Therefore, the product distribution (e.g., para-nitro vs. meta-nitro) is dependent on the specific reaction conditions and the basicity of the isoxazole derivative.

Nucleophilic Reactivity at the Ester Moiety

The ethyl carboxylate group at the 4-position of the isoxazole ring is susceptible to nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This class of reaction allows for the conversion of the ester into other carboxylic acid derivatives. The general mechanism is a two-step addition-elimination process:

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the ester group. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and in the process, the weakest base—the leaving group (in this case, the ethoxide ion, EtO⁻)—is expelled. masterorganicchemistry.com

Hydrolysis: Reaction with water (often under acidic or basic catalysis) to form 5-phenylisoxazole-4-carboxylic acid.

Transesterification: Reaction with a different alcohol (e.g., methanol) in the presence of a catalyst to form a different ester (e.g., methyl 5-phenylisoxazole-4-carboxylate). This reaction is an equilibrium process, often driven to completion by using the new alcohol as the solvent. pressbooks.pub

Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine to yield the corresponding amide, 5-phenylisoxazole-4-carboxamide.

The feasibility of a given nucleophilic acyl substitution is governed by the relative stability of the reactants and products. A general rule is that a more reactive carboxylic acid derivative can be readily converted into a less reactive one. libretexts.org The reaction favors the displacement of a stronger base (the leaving group) by a weaker base (the nucleophile, after it has bonded). masterorganicchemistry.com

Catalytic Reaction Mechanisms Involving the Compound

Catalysis is central to both the synthesis and the subsequent transformations of this compound.

Catalytic Hydrogenation of the Isoxazole Core: As a substrate, the title compound can undergo catalytic hydrogenation, which serves as a primary method for its reductive ring cleavage. The mechanism involves the catalytic activation of hydrogen gas by a transition metal catalyst, typically palladium, platinum, or Raney Nickel. clockss.orgmorressier.com

The proposed pathway for this transformation is as follows:

Adsorption: Both the isoxazole and hydrogen molecules adsorb onto the surface of the metal catalyst.

N-O Bond Cleavage: The catalyst facilitates the cleavage of the weak N-O single bond. In related benzisoxazole systems, this step is understood to form an o-hydroxyphenyl imine intermediate. nih.gov For the title compound, this would analogously produce an imine intermediate.

Hydrogenation of the Imine: The resulting C=N bond of the imine intermediate is then catalytically hydrogenated to an amine.

Desorption: The final product, a stable β-amino enone, desorbs from the catalyst surface. clockss.org

This reaction is highly valuable as it unmasks a 1,3-amino-keto functionality from a stable heterocyclic precursor. The process is generally high-yielding and clean. clockss.org

Catalytic Mechanisms in Synthesis: The synthesis of this compound itself relies on catalytic processes, most commonly through a [3+2] cycloaddition reaction. nih.gov The general and most accepted mechanism for this is a concerted 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and a suitable dipolarophile. nih.govnih.gov

A plausible synthetic route involves:

In Situ Generation of Nitrile Oxide: Benzonitrile oxide is generated in situ from a precursor like benzaldehyde (B42025) oxime. This step often requires an oxidizing agent. Chloramine-T is a classic reagent used for this purpose, which oxidizes the aldoxime to a hydroximoyl chloride that subsequently eliminates HCl in the presence of a base to form the nitrile oxide. nih.gov

Formation of the Dipolarophile: The reaction partner is an enolate or enamine derived from a β-keto ester, in this case, ethyl 2-phenyl-3-oxobutanoate or a related precursor like ethyl benzoylacetate. A base is typically required to generate the reactive enolate species.

Cycloaddition: The benzonitrile oxide reacts with the C=C double bond of the enolate in a concerted, pericyclic fashion. nih.gov The regioselectivity of this addition, which determines the formation of the 5-phenyl-isoxazole isomer rather than the 3-phenyl isomer, is governed by frontier molecular orbital (FMO) theory. nih.gov

Tautomerization/Elimination: The initial cycloadduct (an isoxazoline) then aromatizes, often through the elimination of a leaving group or tautomerization, to yield the final isoxazole product.

Various catalysts can be employed to facilitate this synthesis, influencing reaction rates and yields. These can range from simple bases to transition metal catalysts that can activate the components of the reaction. nih.govmdpi.com

Chemical Transformations and Derivatization Strategies of Ethyl 5 Phenyl Isoxazole 4 Carboxylate

Functional Group Interconversions at the Ester Position

The ester group at the 4-position of the isoxazole (B147169) ring is a versatile handle for a range of chemical transformations, including hydrolysis, reduction, amidation, and transesterification.

Hydrolysis to Carboxylic Acid Derivatives

The conversion of ethyl 5-phenylisoxazole-4-carboxylate to its corresponding carboxylic acid, 5-phenylisoxazole-4-carboxylic acid, is a fundamental transformation. This can be achieved under both acidic and basic conditions. ucalgary.ca

Under basic conditions, a process known as saponification, the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically with heating. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the ester's carbonyl carbon. ucalgary.ca This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group and forming the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the free carboxylic acid.

Acid-catalyzed hydrolysis is also an effective method. This reaction is the reverse of Fischer esterification and is driven to completion by using a large excess of water. commonorganicchemistry.com Strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly employed as catalysts. ucalgary.cacommonorganicchemistry.com The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. For analogous compounds like ethyl-5-methylisoxazole-4-carboxylate, hydrolysis has been successfully carried out using 60% aqueous H₂SO₄, which was noted to provide higher yields and shorter reaction times compared to other acid mixtures. google.com

Table 1: Representative Conditions for Ester Hydrolysis

| Catalyst/Reagent | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|

| NaOH or KOH | Water/Ethanol (B145695) | Heat | 5-Phenylisoxazole-4-carboxylate Salt | ucalgary.ca |

| H₂SO₄ | Aqueous | Heat | 5-Phenylisoxazole-4-carboxylic Acid | ucalgary.cagoogle.com |

Reduction Reactions to Alcohol Derivatives

The ester functionality of ethyl 5-phenylisoxazole-4-carboxylate can be reduced to a primary alcohol, (5-phenylisoxazol-4-yl)methanol. This transformation requires powerful reducing agents capable of reducing carboxylic acid derivatives.

Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose. The reduction is a nucleophilic acyl substitution where a hydride ion (H⁻) effectively replaces the ethoxy group (-OEt), proceeding through an aldehyde intermediate which is immediately further reduced to the primary alcohol. Due to the high reactivity of LiAlH₄, these reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Alternatively, borane (B79455) (BH₃) complexed with THF is another effective reagent for the reduction of esters to alcohols. Borane is considered a milder reducing agent than LiAlH₄ and offers good chemoselectivity.

Aminolysis and Hydrazinolysis for Amide and Hydrazide Formation

Aminolysis: The reaction of ethyl 5-phenylisoxazole-4-carboxylate with ammonia (B1221849) or a primary or secondary amine leads to the formation of the corresponding amide, 5-phenylisoxazole-4-carboxamide. This process, known as aminolysis, involves the nucleophilic attack of the amine on the ester's carbonyl carbon. researchgate.net The reaction can be performed by heating the ester with the desired amine. The general aminolysis pathway involves the formation of a tetrahedral intermediate which then eliminates an ethanol molecule to yield the amide. researchgate.net

Hydrazinolysis: Similarly, reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) results in the formation of the corresponding acid hydrazide, 5-phenylisoxazole-4-carbohydrazide. This reaction is typically carried out by refluxing the ester with hydrazine hydrate in a solvent such as ethanol. nih.gov The resulting hydrazide is a key synthetic intermediate, serving as a precursor for the synthesis of various heterocyclic systems like triazoles and thiadiazoles. Studies on various esters have shown that this transformation is generally efficient, often proceeding in high yield. nih.govsciforum.net

Table 2: Formation of Amide and Hydrazide Derivatives

| Reagent | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|

| Amine (R-NH₂) | Typically neat or in a polar solvent | Heat | 5-Phenylisoxazole-4-carboxamide | researchgate.net |

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. This reaction can be catalyzed by either an acid or a base. organic-chemistry.org

In base-catalyzed transesterification, an alkoxide corresponding to the desired alcohol is used. For example, to replace the ethyl group with a methyl group, sodium methoxide (B1231860) in methanol (B129727) would be employed. The methoxide ion acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of a new ester and ethanol.

Acid-catalyzed transesterification typically uses a mineral acid like H₂SO₄ or a Lewis acid catalyst. The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used as the solvent. organic-chemistry.org Various catalysts, including potassium hydrogen phosphate (B84403) (K₂HPO₄) and zinc clusters, have been shown to be effective for transesterification under mild conditions. organic-chemistry.org

Electrophilic and Nucleophilic Functionalization of the Phenyl Ring

The phenyl group at the 5-position of the isoxazole ring can undergo electrophilic aromatic substitution reactions. The isoxazole ring itself influences the regioselectivity of these substitutions.

Halogenation and Nitration Studies

Nitration: The nitration of the phenyl ring in 5-phenylisoxazole (B86612) derivatives has been studied, revealing that the substitution pattern depends on the reaction conditions. Treatment of 5-phenylisoxazole with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can lead to nitration on the phenyl ring. clockss.orgresearchgate.net Research indicates that the primary products are often the para- and meta-nitrophenyl derivatives. clockss.org The use of milder nitrating agents, such as nitric acid in acetic anhydride (B1165640), has also been explored to achieve different selectivities. researchgate.netresearchgate.net These studies are crucial for synthesizing nitro-substituted analogs which can serve as precursors for further functionalization, such as reduction to an amino group.

Halogenation: The direct halogenation of the phenyl ring in ethyl 5-phenylisoxazole-4-carboxylate can be achieved using standard electrophilic halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS), often in the presence of a catalyst or under specific solvent conditions. beilstein-journals.org The isoxazole substituent is generally considered to be an activating group, directing electrophilic attack to the ortho and para positions of the phenyl ring. The choice of halogenating agent and reaction conditions can influence the regioselectivity and the extent of halogenation (mono-, di-, or tri-substitution). beilstein-journals.org

Table 3: Electrophilic Substitution on the Phenyl Ring

| Reaction | Reagent | Conditions | Major Product(s) | Ref |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | -5 to -2 °C | 5-(p-nitrophenyl)isoxazole & 5-(m-nitrophenyl)isoxazole derivatives | clockss.org |

| Nitration | HNO₃ / Acetic Anhydride | Mild conditions | 4-Nitro-5-phenylisoxazole derivatives | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of aromatic and heteroaromatic systems, including derivatives of ethyl-5-phenyl-isoxazole-4-carboxylate. These methods facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, typically through the activation of C-H bonds.

Research into the direct arylation of isoxazole systems has shown that the C-4 and C-5 positions are viable sites for functionalization. While studies on this compound itself are specific, extensive work on closely related analogs like ethyl isoxazole-3-carboxylate provides significant insight. researchgate.net For instance, the direct C4,C5-diarylation of ethyl isoxazole-3-carboxylate with aryl bromides has been successfully achieved, suggesting that the C-H bonds on the isoxazole ring of the title compound are also reactive under similar conditions. researchgate.net The reactivity of isoxazoles with unsubstituted C4 and C5 positions has been a subject of increasing interest. researchgate.net

The general mechanism for such a direct arylation involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by a concerted metalation-deprotonation (CMD) step at a C-H bond of the isoxazole. preprints.org Subsequent reductive elimination yields the arylated product and regenerates the active Pd(0) catalyst. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. researchgate.netresearchgate.net For example, systems employing a palladium catalyst in combination with an inexpensive base have proven effective for the arylation of various heteroaromatics. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Direct Arylation of Isoxazole Carboxylates

| Isoxazole Substrate | Aryl Halide | Catalyst / Ligand | Base | Solvent | Position(s) Functionalized | Reference |

|---|---|---|---|---|---|---|

| Ethyl isoxazole-3-carboxylate | 4-bromochlorobenzene | Pd(OAc)2 / SPhos | K2CO3 | 1,4-Dioxane | C-4 and C-5 | researchgate.net |

| Ethyl oxazole-4-carboxylate | Aryl Bromides | Pd(OAc)2 | KOAc | DMA | C-5 | researchgate.net |

| C3-Substituted Isoxazole | 4-Iodotoluene | PdCl2(MeCN)2 / DPPBz | AgF | Not Specified | C-5 (major), C-4/C-5 (minor) | researchgate.net |

These reactions highlight the potential for selectively modifying the isoxazole core of this compound, particularly at the C-4 position, as the C-5 position is already substituted. The phenyl ring also presents opportunities for cross-coupling, which would typically be achieved by first introducing a halide or triflate to the ring before performing standard cross-coupling protocols like Suzuki or Stille reactions.

Directed Ortho-Metalation Strategies via Lithiation

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. baranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.orgunblog.fr In this compound, both the ester group and the isoxazole ring itself can potentially act as DMGs to functionalize the C-5 phenyl ring.

The general principle involves treating the substrate with a strong lithium amide base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of an amine additive like N,N,N',N'-tetramethylethylenediamine (TMEDA). baranlab.orgharvard.edu The DMG forms a complex with the lithium reagent, positioning it to abstract a proton from the nearest ortho-position on the phenyl ring, creating a lithiated intermediate. baranlab.org This intermediate is a potent nucleophile and can react with a wide range of electrophiles (E+) to introduce new substituents.

For this compound, the isoxazole ring is a likely DMG. The nitrogen atom can coordinate the lithium cation, directing deprotonation to the C-2' and C-6' positions of the phenyl ring. The relative strength of directing groups on a ring determines the site of metalation. harvard.edu

Scheme 1: Proposed Directed Ortho-Metalation of this compound

(Where Ph is the phenyl ring, Isoxazole is the isoxazole ring, and E is an electrophile)

This strategy allows for the introduction of various functional groups, including:

Halogens: Using reagents like hexachloroethane (B51795) (for Cl) or 1,2-dibromotetrafluoroethane (B104034) (for Br).

Carbonyls: Reacting with aldehydes or ketones to form secondary or tertiary alcohols, respectively, or with DMF to yield an aldehyde. harvard.edu

Silyl groups: Quenching with trimethylsilyl (B98337) chloride (TMSCl). unblog.fr

Boronic esters: Using trialkyl borates, which can then be used in subsequent Suzuki cross-coupling reactions.

The choice of base and reaction conditions is critical to avoid competitive reactions, such as nucleophilic attack on the ester carbonyl. baranlab.org

Reactivity and Modifications of the Isoxazole Ring System

The isoxazole ring is a versatile heterocycle that can undergo a range of transformations, including ring-opening, cycloaddition, and direct functionalization. These reactions leverage the inherent electronic properties and strain of the ring to create novel molecular architectures.

Ring-Opening Reactions and Subsequent Transformations

The N-O bond in the isoxazole ring is relatively weak and susceptible to cleavage under various conditions, most notably reductive cleavage. This ring-opening reaction is a powerful synthetic tool as it unmasks a 1,3-dicarbonyl-related functionality.

Catalytic hydrogenation is a common method for isoxazole ring opening. Using catalysts like Raney Nickel or Palladium on carbon (Pd/C), the N-O bond is cleaved, and the resulting intermediate, typically an enaminone or β-amino enone, can be hydrolyzed to yield a β-diketone or undergo further transformations.

Scheme 2: General Reductive Ring-Opening of this compound

The resulting enaminone intermediates are valuable synthetic precursors. For example, they can be used in the synthesis of other heterocyclic systems like pyrimidines, pyridines, or pyrroles. The specific outcome depends on the reaction conditions and the reagents used in subsequent steps. For instance, treatment of the ring-opened product with a different amine or hydrazine could lead to transamination or cyclization into a new heterocyclic core. Some isoxazole derivatives have been shown to undergo ring-opening and intramolecular nucleophilic substitution to form new ring systems. nih.gov

Cycloaddition Reactions of the Isoxazole System

The C4=C5 double bond of the isoxazole ring can participate in cycloaddition reactions, although it is generally less reactive than isolated double bonds. Its reactivity can be enhanced by the presence of electron-withdrawing groups on the ring. In this compound, the C-4 carboxylate group serves this activating role.

One notable example is the Diels-Alder or [4+2] cycloaddition reaction, where the isoxazole double bond acts as the dienophile. Research on ethyl 4-nitro-3-phenylisoxazole-5-carboxylate, a highly activated analog, demonstrated that it undergoes cycloaddition with dienes like 2,3-dimethylbuta-1,3-diene. rsc.orgrsc.org This suggests that under thermal conditions, this compound could potentially react with electron-rich dienes to form bicyclic adducts, which can then undergo further transformations.

Additionally, isoxazoles can participate in 1,3-dipolar cycloadditions. For example, electron-deficient isoxazoles have been shown to react with diazoalkanes. acs.org The C4=C5 bond of this compound could act as the dipolarophile in reactions with various 1,3-dipoles, such as nitrile oxides or azides, leading to complex polycyclic structures. researchgate.net

Table 2: Potential Cycloaddition Reactions

| Reaction Type | Reactant | Role of Isoxazole | Potential Product | Reference |

|---|---|---|---|---|

| [4+2] Cycloaddition | Electron-rich diene (e.g., 2,3-dimethylbuta-1,3-diene) | Dienophile | Bicyclic benzisoxazole derivative | rsc.orgrsc.org |

| [3+2] Cycloaddition | Diazoalkane | Dipolarophile | Bicyclic pyrazolo-isoxazole derivative | acs.org |

| [3+2] Cycloaddition | Nitrile Oxide | Dipolarophile | Bicyclic isoxazolo-isoxazole derivative | researchgate.net |

Direct Functionalization of the Isoxazole Ring at Specific Positions (e.g., C-3, C-4, C-5)

Direct functionalization of the isoxazole ring via C-H activation offers a step-economic approach to substituted derivatives. The regioselectivity of these reactions is governed by the electronic nature of the ring positions and the directing effects of existing substituents.

C-3 Position: The C-3 position is generally the least reactive towards electrophilic attack. Functionalization at this position is challenging but can sometimes be achieved through lithiation of a precursor that lacks a C-5 substituent, followed by quenching with an electrophile. Given the C-5 phenyl group on the title compound, selective functionalization at C-3 is synthetically difficult.

C-4 Position: The C-4 position is the most nucleophilic carbon in the isoxazole ring and is susceptible to electrophilic substitution. However, in the title compound, this position is occupied by the ethyl carboxylate group. Transformations would therefore involve reactions of this ester group, such as hydrolysis to the carboxylic acid followed by decarboxylation or conversion to an amide. nih.govgoogle.com Alternatively, palladium-catalyzed reactions can be used to functionalize this position on an unsubstituted analog. researchgate.net

C-5 Position: The C-5 position is occupied by the phenyl group. However, direct C-H arylation at the C-5 position of other isoxazoles is well-documented, often proceeding more readily than C-4 arylation. researchgate.net This highlights the general reactivity of this position towards palladium-catalyzed functionalization. For the title compound, this position is already substituted, precluding further direct functionalization on the ring itself at this site.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to Ethyl 5 Phenyl Isoxazole 4 Carboxylate and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For ethyl 5-phenylisoxazole-4-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

One-Dimensional NMR (¹H, ¹³C) for Chemical Shift and Multiplicity Analysis

One-dimensional ¹H and ¹³C NMR spectra offer the primary overview of the molecule's electronic environment and proton-proton interactions. The chemical shifts (δ) are indicative of the local magnetic field around each nucleus, while signal multiplicity reveals the number of adjacent, non-equivalent protons.

¹H NMR Spectroscopy: The proton NMR spectrum of ethyl 5-phenylisoxazole-4-carboxylate is expected to show distinct signals for the aromatic protons of the phenyl group, the single proton on the isoxazole (B147169) ring, and the protons of the ethyl ester group. Based on data from analogous compounds like 3,5-diphenylisoxazole (B109209) and various ethyl carboxylate derivatives, a predicted ¹H NMR data table can be constructed. rsc.org The phenyl protons typically appear as multiplets in the aromatic region (δ 7.4-7.9 ppm). The isoxazole ring proton (H-3) is expected to be a singlet in a distinct region, its chemical shift influenced by the electronic nature of the heterocyclic ring. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, a result of their mutual spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for ethyl 5-phenylisoxazole-4-carboxylate would feature signals for the carbonyl carbon of the ester, the carbons of the isoxazole and phenyl rings, and the two carbons of the ethyl group. The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are particularly diagnostic for confirming the substitution pattern. For instance, in related isoxazole systems, the C4 and C5 carbons show distinct shifts that differentiate them from other isomers. beilstein-journals.org The carbonyl carbon is expected at the most downfield position (around 160-170 ppm). rsc.org

Predicted ¹H and ¹³C NMR Data for Ethyl 5-phenylisoxazole-4-carboxylate Predicted data based on analysis of similar compounds and general spectroscopic principles.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-3 (Isoxazole) | ~8.5 | Singlet (s) | ~150 |

| C4 (Isoxazole) | - | - | ~108 |

| C5 (Isoxazole) | - | - | ~179 |

| Phenyl C (ipso) | - | - | ~127 |

| Phenyl C (ortho) | ~7.8 | Multiplet (m) | ~126 |

| Phenyl C (meta) | ~7.5 | Multiplet (m) | ~129 |

| Phenyl C (para) | ~7.5 | Multiplet (m) | ~131 |

| -COOC H₂CH₃ | ~4.4 | Quartet (q) | ~61 |

| -COOCH₂C H₃ | ~1.4 | Triplet (t) | ~14 |

| -C =O | - | - | ~162 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Information

While 1D NMR provides foundational data, 2D NMR techniques are essential for assembling the complete structural puzzle by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For ethyl 5-phenylisoxazole-4-carboxylate, a key COSY correlation would be observed between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group. It would also confirm the coupling network within the phenyl ring protons. The absence of a cross-peak for the isoxazole H-3 proton would confirm it is a singlet with no vicinal proton neighbors.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹JCH). This is crucial for definitive carbon signal assignments. Each protonated carbon would show a cross-peak corresponding to its attached proton's signal. For example, the signal at ~4.4 ppm would correlate with the carbon signal at ~61 ppm, assigning them to the ethyl methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-4 bond) correlations between protons and carbons (ⁿJCH, where n > 1), which is vital for connecting different parts of the molecule. Key expected HMBC correlations for ethyl 5-phenylisoxazole-4-carboxylate would include:

The isoxazole H-3 proton to the C4 and C5 carbons of the isoxazole ring and to the ipso-carbon of the phenyl ring.

The ethyl methylene protons to the carbonyl carbon and the ethyl methyl carbon.

The ortho-protons of the phenyl ring to the C5 carbon of the isoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps through-space correlations between protons that are close to each other, irrespective of bonding, providing crucial stereochemical and conformational information. In this molecule, NOESY could reveal the spatial proximity between the ortho-protons of the phenyl ring and the H-3 proton of the isoxazole ring, helping to define the preferred rotational conformation of the phenyl group relative to the isoxazole core.

Dynamic NMR Studies for Conformational Analysis

The structure of ethyl 5-phenylisoxazole-4-carboxylate is not static; rotation can occur around the single bonds connecting the phenyl ring to the isoxazole ring and the ester group to the isoxazole ring. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide insight into these conformational dynamics.

Utilization of Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula. For ethyl 5-phenylisoxazole-4-carboxylate, with the molecular formula C₁₂H₁₁NO₃, the calculated exact mass can be compared to the experimentally determined value to confirm its composition.

HRMS Data for Ethyl 5-phenylisoxazole-4-carboxylate

| Formula | Calculated Monoisotopic Mass (Da) | Ion Species | Calculated m/z for Ion Species |

| C₁₂H₁₁NO₃ | 217.0739 | [M+H]⁺ | 218.0812 |

| C₁₂H₁₁NO₃ | 217.0739 | [M+Na]⁺ | 240.0631 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the [M+H]⁺ ion), which is then subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is like a fingerprint, offering deep structural insights.

For ethyl 5-phenylisoxazole-4-carboxylate, the fragmentation is expected to initiate at the most labile parts of the molecule, such as the ester group and the isoxazole ring. A plausible fragmentation pathway for the [M+H]⁺ ion would involve:

Loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) from the ethyl ester group via a McLafferty-type rearrangement, leading to the corresponding carboxylic acid ion.

Subsequent loss of carbon monoxide (CO, 28 Da) or carbon dioxide (CO₂, 44 Da) from the carboxyl group.

Cleavage of the isoxazole ring, a characteristic fragmentation for this heterocycle, which can proceed through various pathways, often leading to nitrile-containing fragments. For example, cleavage could yield a benzonitrile (B105546) cation (C₆H₅CN⁺, m/z 103) or a phenyl cation (C₆H₅⁺, m/z 77). nih.govresearchgate.net

Analyzing these specific fragment masses allows for the reconstruction of the molecular structure and confirms the identity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and analyzing complex mixtures. Thin-Layer Chromatography (TLC) is frequently used to monitor the progress of reactions involving isoxazole derivatives. nih.goviucr.org For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are employed. For instance, a process for preparing a related anilide derivative specifies that the final product quality, with a potency of 99.8-100%, is determined by HPLC. google.com In the synthesis of a similar compound, ethyl 5-amino-3-phenylisoxazole-4-carboxylate, LCMS was used to confirm the product's identity, showing a retention time of 2.46 minutes and a mass-to-charge ratio (m/z) of 233.1 (M+H)⁺. chemicalbook.com These techniques are crucial for separating the target compound from starting materials, by-products, and isomeric impurities, such as ethyl 3-methylisoxazole-4-carboxylate, ensuring the final product's integrity. google.com

Table 1: Example LC-MS Data for a Related Isoxazole Derivative

| Compound | Retention Time (min) | m/z (M+H)⁺ |

|---|---|---|

| Ethyl 5-amino-3-phenylisoxazole-4-carboxylate | 2.46 | 233.1 |

Data derived from the analysis of a structurally similar compound. chemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and understanding the molecular vibrations of isoxazole derivatives. For the closely related molecule 5-Methyl-3-phenylisoxazole-4-carboxylic acid, experimental FT-IR and Laser-Raman spectra have been recorded and analyzed in detail. nih.gov The assignments of fundamental vibrational modes are often supported by computational methods like Density Functional Theory (DFT). nih.gov

Key vibrational bands expected for Ethyl 5-phenyl-isoxazole-4-carboxylate include:

C=O Stretching: The ester carbonyl group (C=O) typically exhibits a strong absorption band in the IR spectrum, generally in the range of 1650–1680 cm⁻¹. tandfonline.com

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl ring are expected in the 3000–3100 cm⁻¹ region. mdpi.com

Ring Vibrations: The isoxazole and phenyl rings will have characteristic ring stretching and deformation modes. For the parent isoxazole molecule, these include ring deformation and C-C/C-O stretching vibrations. mostwiedzy.pl

Ester Group Vibrations: In addition to the C=O stretch, C-O stretching vibrations from the ester functionality will also be present.

The analysis is aided by calculating the Potential Energy Distribution (PED), which helps in making unambiguous assignments for the observed vibrational bands. nih.gov

Table 2: Selected Vibrational Frequencies and Assignments for a Related Isoxazole

| Frequency (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3100-3000 | ν(C-H) | Phenyl Ring |

| ~1680-1650 | ν(C=O) | Ester Carbonyl |

| ~1600-1450 | ν(C=C) | Aromatic/Isoxazole Ring |

| ~1250-1000 | ν(C-O) | Ester & Isoxazole Ring |

Frequencies are approximate and based on data from structurally related compounds. nih.govtandfonline.commdpi.commostwiedzy.pl

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is directly related to its electronic structure and the extent of conjugation. The chromophore in Ethyl 5-phenyl-isoxazole-4-carboxylate consists of the phenyl ring conjugated with the isoxazole ring system. This extended π-system is expected to give rise to characteristic π→π* electronic transitions.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often used to compute the electronic absorption spectra and compare them with experimental results. researchgate.netorientjchem.org For isoxazole itself, the lowest energy ππ* triplet states have been identified at 4.20 eV and 5.30 eV. mostwiedzy.pl The substitution of a phenyl and an ethyl carboxylate group onto the isoxazole ring is expected to shift these absorption bands to longer wavelengths (a bathochromic shift) due to the extension of the conjugated system. The electronic properties, such as ionization potential, are influenced by substitutions on the isoxazole ring. researchgate.net Experimental UV-Vis spectra are typically recorded in a solvent like DMSO or methanol (B129727). researchgate.netorientjchem.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the crystal structure for Ethyl 5-phenyl-isoxazole-4-carboxylate is not directly available in the provided results, detailed structural analyses have been performed on its isomers, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate nih.goviucr.orgresearchgate.netnih.gov and Ethyl 5-phenylisoxazole-3-carboxylate. nih.govresearchgate.net These structures provide invaluable insights into the expected molecular geometry, bond parameters, and intermolecular interactions.

Molecular Geometry, Bond Lengths, and Angles

The molecular structure of these isoxazole derivatives consists of the central isoxazole ring, a phenyl substituent, and an ethyl carboxylate group. In the case of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, the molecule is not planar; the dihedral angle between the phenyl ring and the isoxazole ring is 43.40 (13)°. nih.goviucr.orgresearchgate.net The ethyl carboxylate group is also twisted out of the plane of the isoxazole ring. nih.goviucr.orgresearchgate.net

Table 3: Selected Crystallographic Data for Isoxazole Derivatives

| Parameter | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate nih.gov | Ethyl 5-phenylisoxazole-3-carboxylate researchgate.net |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 9.750 (8) | 5.4447 (7) |

| b (Å) | 14.589 (13) | 17.180 (2) |

| c (Å) | 9.397 (8) | 11.7603 (19) |

| β (˚) | 116.872 (13) | 94.508 (5) |

| **Volume (ų) ** | 1192.3 (18) | 1096.6 (3) |

| Dihedral Angle (Phenyl-Isoxazole) | 43.40 (13)° | 0.5 (1)° |

Table 4: Selected Bond Lengths (Å) for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate nih.gov

| Bond | Length (Å) |

|---|---|

| O9—N8 | 1.405 (4) |

| O9—C10 | 1.335 (4) |

| C12—C13 | 1.467 (4) |

| O14—C13 | 1.191 (4) |

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

The arrangement of molecules in the crystal lattice is governed by various non-covalent interactions. In the crystal structure of Ethyl 5-phenylisoxazole-3-carboxylate, molecules are linked by pairs of C—H⋯O hydrogen bonds, forming inversion dimers. nih.govresearchgate.net These interactions create layers that stack within the crystal. nih.gov Hirshfeld surface analysis is often used to visualize and quantify these weak intermolecular interactions. nih.govresearchgate.net In other related isoxazole derivatives, crystal packing can be stabilized by a variety of interactions, including C—H⋯N, C—H⋯Cl, C—H⋯π contacts, and π–π stacking interactions. nih.govresearchgate.net The specific nature and geometry of these interactions dictate the final supramolecular architecture.

Polymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. While no specific polymorphism studies on Ethyl 5-phenyl-isoxazole-4-carboxylate were found, related structures provide clues to its potential polymorphic behavior. For example, the compound ethyl 5-(4-aminophenyl) isoxazole-3-carboxylate crystallizes with two independent molecules in the asymmetric unit (Z' = 2). nih.gov These two molecules exhibit slightly different conformations, with the phenyl ring being inclined to the isoxazole ring at different angles (1.77° and 5.85°). nih.gov This phenomenon, known as conformational polymorphism, indicates that subtle changes in the crystalline environment can lead to different solid-state structures, a possibility that could also exist for the title compound.

Computational and Theoretical Investigations of Ethyl 5 Phenyl Isoxazole 4 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. These methods are used to determine the electronic structure, which governs the molecule's geometry, stability, and chemical behavior.

Density Functional Theory (DFT) is a mainstay of computational chemistry, valued for its balance of accuracy and computational efficiency, making it highly suitable for studying organic molecules. nih.govmaterialsciencejournal.org Using DFT methods, such as the popular B3LYP functional combined with a basis set like 6-31G(d,p), researchers can determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. researchgate.net For ethyl 5-phenylisoxazole-4-carboxylate, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For instance, in a closely related isomer, ethyl 5-phenylisoxazole-3-carboxylate, the molecule is nearly planar, with the phenyl ring being inclined to the isoxazole (B147169) ring by a very small angle of 0.5 (1)°. nih.govresearchgate.net